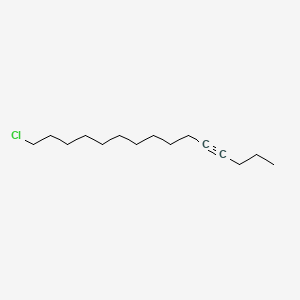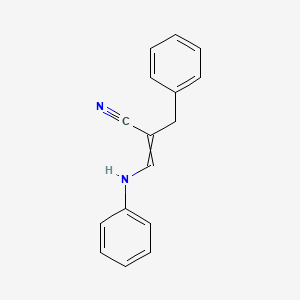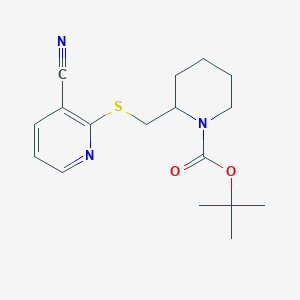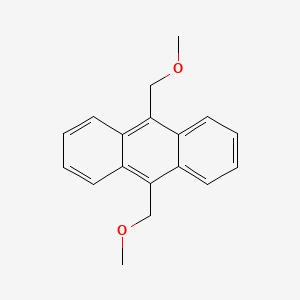
1-(6-Chloro-1,3-benzothiazol-2-yl)-1-methylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chloro-1,3-benzothiazol-2-yl)-1-methylhydrazine is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 1-(6-Chloro-1,3-benzothiazol-2-yl)-1-methylhydrazine typically involves the reaction of 6-chloro-1,3-benzothiazole with methylhydrazine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
1-(6-Chloro-1,3-benzothiazol-2-yl)-1-methylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where the chlorine atom or other functional groups are replaced by different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as a bioactive agent with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(6-Chloro-1,3-benzothiazol-2-yl)-1-methylhydrazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of biological processes in microorganisms or cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms .
Comparación Con Compuestos Similares
1-(6-Chloro-1,3-benzothiazol-2-yl)-1-methylhydrazine can be compared with other benzothiazole derivatives such as:
6-Chloro-1,3-benzothiazol-2-yl)hydrazine: Similar structure but lacks the methyl group.
1-(6-Chloro-1,3-benzothiazol-2-yl)-2-methylhydrazine: Similar structure with an additional methyl group.
6-Chloro-1,3-benzothiazol-2-yl)acetamide: Different functional group attached to the benzothiazole ring. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties
Propiedades
Número CAS |
51011-55-3 |
|---|---|
Fórmula molecular |
C8H8ClN3S |
Peso molecular |
213.69 g/mol |
Nombre IUPAC |
1-(6-chloro-1,3-benzothiazol-2-yl)-1-methylhydrazine |
InChI |
InChI=1S/C8H8ClN3S/c1-12(10)8-11-6-3-2-5(9)4-7(6)13-8/h2-4H,10H2,1H3 |
Clave InChI |
WCKDDRNXLKYANA-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=NC2=C(S1)C=C(C=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13962637.png)



![8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13962668.png)



![[1,4]Dioxino[2,3-f][1,3]benzothiazole](/img/structure/B13962696.png)
